6-Methoxyquinoline 6-Methoxyquinoline 6-methoxyquinoline is an aromatic ether that is quinoline substituted at position 6 by a methoxy group. It is a member of quinolines and an aromatic ether.
Brand Name: Vulcanchem
CAS No.: 5263-87-6
VCID: VC20767227
InChI: InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3
SMILES: COC1=CC2=C(C=C1)N=CC=C2
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol

6-Methoxyquinoline

CAS No.: 5263-87-6

Cat. No.: VC20767227

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxyquinoline - 5263-87-6

CAS No. 5263-87-6
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
IUPAC Name 6-methoxyquinoline
Standard InChI InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3
Standard InChI Key HFDLDPJYCIEXJP-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=CC=C2
Canonical SMILES COC1=CC2=C(C=C1)N=CC=C2
Boiling Point 306.0 °C
Melting Point 26.5 °C

6-Methoxyquinoline (CAS 5263-87-6) is a heterocyclic organic compound featuring a quinoline backbone substituted with a methoxy group at the 6-position. It serves as a versatile intermediate in organic synthesis and exhibits diverse applications in pharmaceuticals, materials science, and biochemical research. Below is a structured analysis of its properties, synthesis, and applications, supported by peer-reviewed data.

Synthesis Methods

6-Methoxyquinoline is synthesized via cyclization reactions. A common route involves:

  • Skraup Reaction: Reacting p-anisidine with 1,3-propanediol in the presence of a transition metal catalyst (e.g., Cu or Zn) under oxygen at 150°C for 12 hours, yielding 72% product .

  • Doebner Modification: Condensing benzaldehyde derivatives with pyruvic acid and p-anisidine in ethanol, followed by reflux .

Pharmaceutical Development

  • Anticancer Agents: Cu(II) and Zn(II) complexes of 6-methoxyquinoline show cytotoxic activity against A549 lung carcinoma cells (IC₅₀ = 57.9 µM for Cu complex). These complexes induce oxidative stress, DNA damage, and apoptosis .

  • P-Glycoprotein Inhibition: 6-Methoxy-2-arylquinoline derivatives enhance drug retention in multidrug-resistant cancer cells by inhibiting P-gp efflux pumps, outperforming verapamil by 1.3–2.1-fold .

ComplexIC₅₀ (µM)Mechanism of ActionSource
Cu(6MQ)57.9Oxidative stress, G2/M arrest
Zn(6MQ)187.3S-phase arrest, necrosis

Fluorescent Probes

The compound acts as a ligand for fluorescent zinc sensors and chlorine detectors due to its electron-rich quinoline core, enabling real-time cellular imaging .

Material Science

6-Methoxyquinoline derivatives are explored in organic light-emitting diodes (OLEDs) and cobalt-based single-ion magnets for advanced electronics .

Future Research Directions

  • Structure-Activity Relationships: Optimizing substituents for enhanced P-gp inhibition .

  • Multicellular Spheroid Models: Evaluating efficacy in 3D tumor models to mimic in vivo conditions .

  • Environmental Impact: Assessing biodegradability and ecotoxicity .

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